molecular formula C13H7ClOS B032725 2-Chlorothioxanthone CAS No. 86-39-5

2-Chlorothioxanthone

Cat. No. B032725
CAS RN: 86-39-5
M. Wt: 246.71 g/mol
InChI Key: ZCDADJXRUCOCJE-UHFFFAOYSA-N
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Description

2-Chlorothioxanthone (CTX) is a chemical compound used as a photoinitiator for the reticulation of synthetic resins and in the preparation of pharmaceuticals. It is recognized for its photophysical properties, which include higher absorption coefficients in the visible region and higher triplet quantum yields compared to its parent compounds. The solvent polarity significantly influences these properties, making CTX a compound of interest in various scientific studies (Piñero Santiago et al., 2011).

Synthesis Analysis

The synthesis of CTX involves photoreactive processes, as it is the primary photoproduct formed from the irradiation of chlorprothixene at 313 nm. This formation occurs through an autocatalyzed reaction utilizing an energy-transfer mechanism. The synthesis and characterization of CTX-related compounds have been explored, including modifications to enhance photopolymerization activity in various media, highlighting its versatility in polymer chemistry applications (Allen et al., 1987).

Molecular Structure Analysis

The molecular structure of CTX has been analyzed through vibrational and electronic studies, revealing detailed insights into its geometric, electronic, and vibrational properties. Advanced spectroscopic techniques, including FT-IR and UV-Vis spectroscopy, alongside theoretical computations like DFT, have been utilized to understand the intricate details of CTX's molecular structure. These studies have facilitated the identification of its potential as a photosensitizer and contributed to the understanding of its interactions at the molecular level (Ali et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving CTX are central to its function as a photoinitiator, with studies highlighting its role in initiating free radical polymerization. CTX's ability to act as both a triplet photosensitizer and a hydrogen donor facilitates the polymerization process, demonstrating its efficiency and versatility in various chemical reactions and polymer formations (Cokbaglan et al., 2003).

Physical Properties Analysis

The physical properties of CTX, including its absorption characteristics and triplet quantum yields, are significantly influenced by the solvent's polarity. These properties are critical for its application in photoinitiated processes, affecting the efficiency and outcome of the polymerization reactions it is involved in. The solvent dependence of these photophysical properties underscores the importance of the microenvironment on CTX's effectiveness as a photoinitiator and its potential side effects in pharmaceutical applications (Piñero Santiago et al., 2011).

Chemical Properties Analysis

CTX's chemical properties, particularly its reactivity in the presence of different solvents and its interaction with other compounds, are pivotal for its applications in photopolymerization and as a photoinitiator. Its ability to undergo various chemical transformations, including sulfoxidation and hydroxylation, highlights its metabolic susceptibility and the significance of understanding its toxicological profile for human health and safety assessments (Zhan et al., 2018).

Scientific Research Applications

Photophysical Properties and Photoinitiation

2-Chlorothioxanthone (CTX) is recognized for its role as a photoinitiator. CTX is involved in the reticulation of synthetic resins and the preparation of pharmaceuticals. It exhibits high absorption coefficients in the visible region (400–420 nm) and high triplet quantum yields, which are strongly dependent on the solvent polarity/hydroxylicity. This makes CTX a significant compound in photophysical studies and applications (Piñero Santiago et al., 2011).

Metabolic Susceptibility and Toxic Effects

The metabolic susceptibility of 2-Chlorothioxanthone has been a subject of study due to its wide use in UV curable resins and food packaging. Its residues have been frequently detected in human bodies. The compound significantly inhibits the enzymatic activities of cytochrome P450 (CYP1A2 and CYP3A4), crucial xenobiotic metabolizing enzymes, indicating its potential impact on human health. This research is vital for the safety risk assessment associated with this ubiquitous xenobiotic (Zhan et al., 2018).

Vibrational and Electronic Analysis as a Photosensitizer

A combined theoretical and experimental study was conducted on the geometric, electronic, and vibrational properties of 2-Chlorothioxanthone. The study delved into its potential as a photosensitizer, exploring its bimolecular quenching rate and interactions, which reflect the compound's reactivity and potential applications in various scientific and industrial fields (Ali et al., 2018).

Solvent Effects on Triplet State Structure

Research has shown that the triplet state reactivity and structure of CTX are influenced by chlorine substitution, providing insights into its photophysical behavior and applications. The time-resolved resonance Raman technique was employed to understand the structure of the lowest triplet excited state of CTX, revealing its increased triplet state reactivity compared to its parent compound, thioxanthone (TX) (Pandey et al., 2013).

Solvent-Induced Polarity Changes in Triplet Excited State

Solvent polarity significantly influences the triplet state structure and reactivity of CTX. Studies using time-resolved absorption and resonance Raman spectroscopies have highlighted how specific solvent effects, particularly hydrogen bonding, are more pronounced compared to nonspecific solvent effects, affecting the compound's photophysical properties and potential applications (Pandey & Umapathy, 2014).

Safety And Hazards

2-Chlorothioxanthone should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used .

properties

IUPAC Name

2-chlorothioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDADJXRUCOCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861667
Record name 9H-Thioxanthen-9-one, 2-chloro-
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Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorothioxanthone

CAS RN

86-39-5
Record name 2-Chlorothioxanthone
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Record name 2-Chlorothioxanthen-9-one
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Record name 9H-Thioxanthen-9-one, 2-chloro-
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Record name 9H-Thioxanthen-9-one, 2-chloro-
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Record name 2-chlorothioxanthen-9-one
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Record name 2-CHLOROTHIOXANTHONE
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